2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro and fluoro groups, as well as a pyrrolidinone moiety, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution:
Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor.
Pyrrolidinone Attachment: The pyrrolidinone moiety is attached through a condensation reaction with an appropriate amine derivative.
Ethoxyethyl Linker Addition: The ethoxyethyl linker is incorporated through an etherification reaction, using ethylene glycol derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-fluorobenzamide
- 2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-5-fluorobenzamide
- 2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluorobenzamide
Uniqueness
The unique combination of chloro, fluoro, and pyrrolidinone groups in 2-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-fluorobenzamide imparts distinct chemical and biological properties that differentiate it from similar compounds
Properties
IUPAC Name |
2-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O4/c16-10-2-1-3-11(17)14(10)15(22)18-6-8-23-9-7-19-12(20)4-5-13(19)21/h1-3H,4-9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSSBISRFANZQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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